molecular formula C6H2BrF2NO2 B137541 5-Bromo-1,3-difluoro-2-nitrobenzene CAS No. 147808-42-2

5-Bromo-1,3-difluoro-2-nitrobenzene

Cat. No. B137541
Key on ui cas rn: 147808-42-2
M. Wt: 237.99 g/mol
InChI Key: ABAGKHWCTWMUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193352B2

Procedure details

To a suspension of sodium hydride (44 mg, 1.1 mmol, 60% oil dispersion) in THF (4 mL), stirred at 0° C., was added a solution of pyrazole (72 mg, 1.05 mmol) in THF (1 mL). The resulting mixture was stirred at 0° C. for 5 minutes and a solution of 5-bromo-1,3-difluoro-2-nitro-benzene (238 mg, 1 mmol) in THF (1 mL) was added. The mixture was stirred at room temperature for 1 hour, quenched by addition of water (1 mL), then partitioned between water (20 mL) and ethyl acetate (50 mL). The organic layer was washed with brine, dried (MgSO4), and concentrated in vacuo. The residue was purified by column chromatography over silica gel eluted with ethyl acetate:hexanes (1:6), to afford 240 mg (86%) of the title compound. 1H NMR (CDCl3) δ 6.55 (t, 1H), 7.45 (d, 1H), 7.60 (s, 1H), 7.80 (m, 2H). MS M+1 287, M+1+2 289.
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
238 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[N:4]1.[Br:8][C:9]1[CH:10]=[C:11](F)[C:12]([N+:16]([O-:18])=[O:17])=[C:13]([F:15])[CH:14]=1>C1COCC1>[Br:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([N+:16]([O-:18])=[O:17])=[C:11]([N:3]2[CH:7]=[CH:6][CH:5]=[N:4]2)[CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
44 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
72 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
238 mg
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)F)[N+](=O)[O-])F
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by addition of water (1 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between water (20 mL) and ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate:hexanes (1:6)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)N1N=CC=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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